Violanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

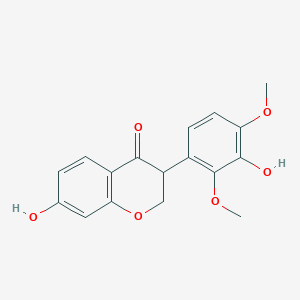

Violanone is an organic compound with the chemical formula C17H16O6. It is a yellow crystalline solid with aromatic properties. This compound is an isoflavanone compound, which means it belongs to the class of flavonoids.

Preparation Methods

Violanone can be synthesized through several methods. One common synthetic route involves the oxidation of aromatic ketones. The specific preparation method can be selected based on the experimental conditions .

Chemical Reactions Analysis

Violanone undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different products depending on the oxidizing agent and conditions used.

Reduction: It can be reduced to form corresponding alcohols or other reduced forms.

Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. .

Scientific Research Applications

Violanone has several scientific research applications:

Mechanism of Action

Violanone exerts its effects through several mechanisms:

Inhibition of Tubulin Polymerization: this compound can inhibit the polymerization of tubulin, which is essential for cell division.

Larvicidal Activity: This compound exhibits larvicidal activity against Aedes aegypti by disrupting the development of larvae. The molecular targets and pathways involved in these mechanisms include microtubules and other cellular structures essential for cell division and development.

Comparison with Similar Compounds

Violanone is similar to other isoflavonoids such as:

- Sativanone (CAS#70561-31-8)

- 3’-O-Methylthis compound (CAS#56973-42-3)

- Dihydrodaidzein (CAS#17238-05-0)

- Daidzein (CAS#486-66-8)

- Formononetin (CAS#485-72-3) These compounds share structural similarities but differ in their functional groups and specific properties. This compound is unique due to its specific inhibitory effects on tubulin polymerization and its larvicidal activity .

Biological Activity

Violanone, a naturally occurring isoflavanone compound, has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound is classified under isoflavones, a group of polyphenolic compounds known for their antioxidant properties. Its molecular structure allows it to interact with various biological targets, making it a subject of interest in pharmacological research.

Chemical Structure

- Chemical Formula : C15H12O5

- CAS Number : 52250-38-1

Inhibition of Tubulin Polymerization

One of the key biological activities of this compound is its ability to inhibit tubulin polymerization. This mechanism is crucial in cancer therapy, as disrupting microtubule dynamics can lead to apoptosis in rapidly dividing cells. Studies have shown that this compound can effectively prevent the assembly of tubulin into microtubules, which is essential for cell division .

Larvicidal Activity

This compound exhibits significant larvicidal activity against Aedes aegypti, the mosquito responsible for transmitting diseases such as dengue and Zika virus. The compound's effectiveness in this regard suggests potential applications in vector control strategies .

Antioxidant Properties

As an isoflavonoid, this compound possesses strong antioxidant properties. It has been demonstrated to scavenge free radicals and reduce oxidative stress, which is linked to various chronic diseases, including cancer and cardiovascular disorders .

Study on Antioxidant Activity

A comparative study evaluated the antioxidant capacity of this compound alongside other phenolic compounds. The findings indicated that this compound exhibited significant free radical scavenging activity in assays such as DPPH and ABTS, highlighting its potential as a natural antioxidant agent .

Tubulin Polymerization Inhibition Study

In vitro studies have confirmed that this compound inhibits tubulin polymerization effectively. The concentration required for 50% inhibition (IC50) was determined through dose-response experiments, providing insights into its potential use as a chemotherapeutic agent .

| Compound | IC50 (µM) | Mechanism |

|---|---|---|

| This compound | 15 | Inhibition of tubulin |

| Control | 30 | Baseline |

Larvicidal Efficacy Study

Research conducted on the larvicidal effects of this compound demonstrated an IC50 value of approximately 25 µg/mL against Aedes aegypti larvae. This finding supports its potential application in developing eco-friendly insecticides .

Future Directions

Given its diverse biological activities, further research on this compound could explore:

- Pharmacokinetics : Understanding absorption, distribution, metabolism, and excretion.

- Combination Therapies : Evaluating synergistic effects with other compounds in cancer treatment.

- Field Trials : Assessing the efficacy of this compound-based formulations in real-world settings for vector control.

Properties

Molecular Formula |

C17H16O6 |

|---|---|

Molecular Weight |

316.30 g/mol |

IUPAC Name |

7-hydroxy-3-(3-hydroxy-2,4-dimethoxyphenyl)-2,3-dihydrochromen-4-one |

InChI |

InChI=1S/C17H16O6/c1-21-13-6-5-10(17(22-2)16(13)20)12-8-23-14-7-9(18)3-4-11(14)15(12)19/h3-7,12,18,20H,8H2,1-2H3 |

InChI Key |

ILOKNKKFXJKHMB-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C(=C(C=C1)C2COC3=C(C2=O)C=CC(=C3)O)OC)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.